

An In-Depth Technical Guide to (3-Methoxypropyl)(methyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxypropyl)(methyl)amine, a secondary amine with the IUPAC name 3-methoxy-N-methylpropan-1-amine, is a chemical compound of interest in various scientific domains, including pharmaceutical research and chemical synthesis.^{[1][2]} Its structural features, comprising a methoxypropyl group and a methyl group attached to a nitrogen atom, confer specific physicochemical properties that make it a versatile intermediate. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential metabolic pathways, tailored for professionals in research and drug development.

Nomenclature and Synonyms

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-methoxy-N-methylpropan-1-amine.^{[1][2][3]} It is also known by several synonyms, which are frequently encountered in chemical literature and commercial databases.

Type	Name
IUPAC Name	3-methoxy-N-methylpropan-1-amine
Common Synonyms	(3-Methoxypropyl)(methyl)amine
3-Methoxy-N-methyl-1-propanamine	
N-(3-Methoxypropyl)-N-methylamine	
CAS Number	55612-03-8

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of **(3-Methoxypropyl)(methyl)amine** is essential for its handling, application in synthetic protocols, and assessment of its potential biological behavior. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ NO	[2][4]
Molecular Weight	103.16 g/mol	[2]
Boiling Point	126.058 °C at 760 mmHg	[4][5]
Density	0.817 g/cm ³	[4][5]
Flash Point	38.775 °C	[5]
Refractive Index	1.399	[5]
Vapor Pressure	11.844 mmHg at 25°C	[5]
pKa (Predicted)	10.41 ± 0.10	[5]
Physical Form	Liquid	[3]

Safety Information: **(3-Methoxypropyl)(methyl)amine** is classified as a corrosive and irritant substance.[2] It may be harmful if swallowed, causes skin irritation, and is noted to cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(3-Methoxypropyl) (methyl)amine** are not readily available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and patents describing the synthesis of similar compounds. The following represents a plausible, generalized protocol.

Synthesis: Reductive Amination of 3-Methoxypropanal with Methylamine

This method involves the reaction of 3-methoxypropanal with methylamine to form an intermediate imine, which is then reduced *in situ* to the desired secondary amine.

Materials:

- 3-Methoxypropanal
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Acid catalyst (e.g., acetic acid)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 3-methoxypropanal in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine to the cooled aldehyde solution.

- Add a catalytic amount of acetic acid.
- Stir the reaction mixture at room temperature for a specified time to allow for imine formation.
- Cool the reaction mixture again in an ice bath.
- Slowly and portion-wise add the reducing agent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

Purification: Distillation

The crude **(3-Methoxypropyl)(methyl)amine** can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure product. The boiling point of 126.058 °C at 760 mmHg serves as a key parameter for this purification step.[\[4\]](#)[\[5\]](#)

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of **(3-Methoxypropyl)(methyl)amine** to confirm its identity and purity.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for amine analysis (e.g., a mid-polar or polar column).

General GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate (e.g., 10 °C/min).
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 103, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Metabolic Pathways

The metabolic fate of **(3-Methoxypropyl)(methyl)amine** in biological systems has not been specifically reported. However, based on the metabolism of other N-alkylamines, a probable metabolic pathway involves N-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.^[6] ^[7] This process would likely involve the removal of the methyl group to form 3-methoxypropylamine.

[Click to download full resolution via product page](#)

A potential metabolic pathway for 3-methoxy-N-methylpropan-1-amine.

Conclusion

(3-Methoxypropyl)(methyl)amine is a secondary amine with well-defined physicochemical properties. While detailed experimental protocols for its synthesis are not abundant in the public domain, established organic chemistry methodologies such as reductive amination provide a clear synthetic route. Its primary metabolic pathway is anticipated to be N-

dealkylation. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis, highlighting the key data and potential applications. Further research into its biological activity and specific metabolic fate would be beneficial for a more complete toxicological and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0000164) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (3-Methoxypropyl) (methyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315079#iupac-name-and-synonyms-for-3-methoxypropyl-methyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com